![molecular formula C16H18BrNO3S B14535901 N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide CAS No. 62035-60-3](/img/structure/B14535901.png)
N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide is an organic compound that features a brominated propyl chain attached to a methoxyphenyl group, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the bromination of a propyl chain followed by its attachment to a methoxyphenyl group. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety. Specific reaction conditions, such as the use of brominating agents and sulfonating reagents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a propyl chain without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide include:
N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide: Differing by the position of the methoxy group.
N-[2-Bromo-1-(3-hydroxyphenyl)propyl]benzenesulfonamide: Differing by the presence of a hydroxy group instead of a methoxy group.
N-[2-Chloro-1-(3-methoxyphenyl)propyl]benzenesulfonamide: Differing by the presence of a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62035-60-3 |
|---|---|
Molecular Formula |
C16H18BrNO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[2-bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-12(17)16(13-7-6-8-14(11-13)21-2)18-22(19,20)15-9-4-3-5-10-15/h3-12,16,18H,1-2H3 |
InChI Key |
KRWISEABSCIBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


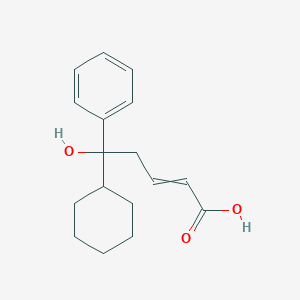
![Benzenemethanol, 2-[(1-phenylethyl)thio]-](/img/structure/B14535824.png)
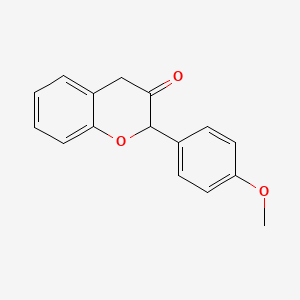

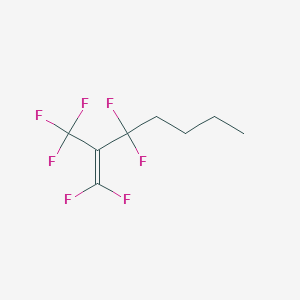
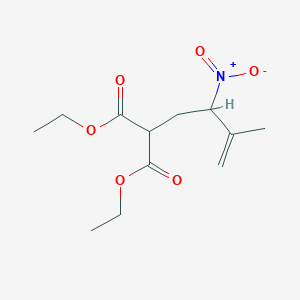
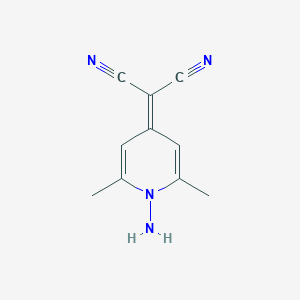
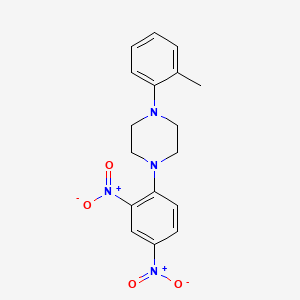
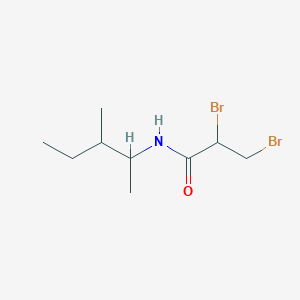
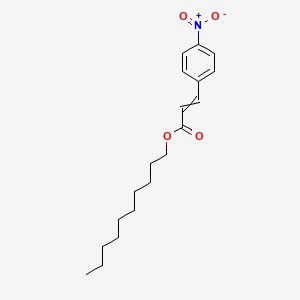
![Triethoxy[(tetradecane-1-sulfinyl)methyl]silane](/img/structure/B14535876.png)
![3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate](/img/structure/B14535879.png)
![12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy-](/img/structure/B14535890.png)

